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Compound of Interest

Compound Name: 3-Aminocyclohexanol

Cat. No.: B121133

Spectroscopic Profile of 3-Aminocyclohexanol:
A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Aminocyclohexanol, a versatile bifunctional molecule used in pharmaceutical synthesis and
chemical research. The following sections detail its signature profiles in Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (*3C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers,
scientists, and drug development professionals, offering structured data, detailed experimental
protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The quantitative data obtained from *H NMR, 3C NMR, IR, and MS analyses are summarized
below. These tables provide a quick reference for the characteristic spectral features of 3-
Aminocyclohexanol.

Table 1: *H NMR Data for 3-Aminocyclohexanol
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~3.13 Multiplet 1H CH-OH
~2.52 Multiplet 1H CH-NH:
1.1-20 Multiplet 8H Cyclohexane ring CH2
Variable Broad Singlet 3H OH, NH2

Note: Data is indicative and can vary based on solvent, concentration, and isomer (cis/trans).
The broad singlet for OH and NHz protons is often exchangeable with D20. Data is based on

typical values for aminocyclohexanols.[1]

Table 2: 3C NMR Data for trans-3-Aminocyclohexanol

Chemical Shift (ppm) Assighment

~70 ppm C-OH

~50 ppm C-NH:z

~20 - 40 ppm Ring Carbons (CH2)

Note: This data is specifically for the trans-isomer in Chloroform-d solvent.[2] Chemical shifts
for carbons attached to nitrogen and oxygen are in the 10-65 ppm and 60-80 ppm ranges,
respectively.[3][4]

Table 3: Key IR Absorption Bands for 3-Aminocyclohexanol
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Wavenumber (cm~—?) Vibration Type Functional Group
3300 - 3400 N-H Stretch Amine (NH2)

3200 - 3600 O-H Stretch (Broad) Alcohol (OH)

2850 - 3000 C-H Stretch Alkane (sp3 C-H)
1550 - 1650 N-H Bend (Scissoring) Primary Amine
1000 - 1250 C-N Stretch Aliphatic Amine
1050 - 1200 C-O Stretch Secondary Alcohol

Note: These are characteristic absorption ranges. Hydrogen bonding can cause significant

broadening of the O-H and N-H stretching bands.[4][5][6]

Table 4: Mass Spectrometry Data for 3-Aminocyclohexanol

m/z Value Interpretation Notes
115 [M]* Molecular lon (Nominal Mass)
Protonated Molecule (in ESI,
116 [M+H]*
Cl)
98 [M-NHs]+ Loss of ammonia
97 [M-H20]* Loss of water

Note: The molecular weight of 3-Aminocyclohexanol (CeH13NO) is 115.17 g/mol .[7][8] The
fragmentation pattern can vary based on the ionization technique used.[9]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-Aminocyclohexanol.
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Caption: A generalized workflow for chemical analysis using spectroscopic methods.

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-Aminocyclohexanol is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDClIs, or Deuterium Oxide, D20).[10][11]
The use of a deuterated solvent is crucial to avoid overwhelming signals from solvent
protons.[10][11] The solution is then transferred to a standard 5 mm NMR tube.

e 1H NMR Acquisition:
o The spectrum is recorded on a spectrometer, for example, a 400 MHz instrument.[12]
o Astandard 1D proton pulse sequence is used.

o Key parameters include a spectral width of approximately 12 ppm, a sufficient number of
scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.[13]

e 13C NMR Acquisition:
o The spectrum is typically acquired on the same instrument.

o Astandard 1D carbon experiment with broadband proton decoupling is used to simplify
the spectrum to single lines for each unique carbon environment.[14]

o The spectral width is set to around 220-240 ppm.[15]

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer acquisition time are generally required.[15]

o Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier
transformation, followed by phase and baseline correction to yield the final spectrum.[13]
Chemical shifts are referenced to the residual solvent peak or an internal standard like
Tetramethylsilane (TMS).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b121133?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/29-9-1h-nmr-spectroscopy/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/29-9-1h-nmr-spectroscopy/
https://www.rsc.org/suppdata/ra/c4/c4ra08133a/c4ra08133a1.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Based_Analysis_of_13C_Labeled_Metabolites.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2020/04/2_-13C-NMR.pdf
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2020/04/2_-13C-NMR.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Based_Analysis_of_13C_Labeled_Metabolites.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film): As 3-Aminocyclohexanol is a solid at room
temperature, the thin film method is suitable.

o A small amount (~50 mg) of the solid is dissolved in a few drops of a volatile organic
solvent like acetone or methylene chloride.[16]

o One or two drops of this solution are placed onto the surface of a polished salt plate (e.g.,
NaCl or KBr), which is transparent to IR radiation.[6]

o The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound
on the plate.[16]

e Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The
spectrum is recorded, typically in the range of 4000 to 600 cm~1.[5] A background spectrum
of the clean salt plate is recorded first and subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum plots transmittance or absorbance versus
wavenumber (cm~1). Characteristic absorption bands are identified and correlated with
specific functional groups and bond vibrations within the molecule.[17]

Mass Spectrometry (MS)

e Sample Preparation:

o A dilute solution of the analyte is prepared. A recommended starting concentration is to
dissolve the sample to 1 mg/mL in a suitable solvent, and then further dilute this solution to
approximately 10-100 pg/mL using a solvent compatible with the ionization source, such
as methanol, acetonitrile, or water.[18]

o The final solution must be free of precipitates and non-volatile salts, which can interfere
with electrospray ionization (ESI).[18]

e Acquisition:

o The sample solution is introduced into the mass spectrometer, often via direct infusion or
coupled with a chromatography system like GC-MS or LC-MS.[9][19]
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o A common ionization method for this type of molecule is ESI, which generates charged
molecules (ions) in the gas phase.[18]

o The instrument separates the ions based on their mass-to-charge ratio (m/z).[9]

o Data Analysis: The mass spectrum is a plot of relative ion intensity against the m/z ratio. The
peak corresponding to the intact molecule (molecular ion) is identified to confirm the
molecular weight. Other peaks in the spectrum represent fragments of the molecule, which
can be analyzed to deduce its structure.[9] For 3-Aminocyclohexanol, the molecular ion
[M]* would be expected at m/z 115, with a protonated molecule [M+H]* at m/z 116 in
positive ion mode.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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